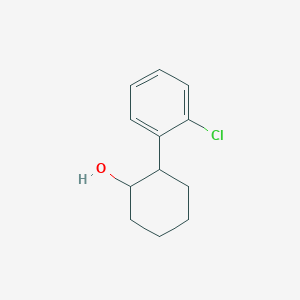
Ethyl 2-methyl-2-octenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-octenoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is characterized by its fruity aroma and is used in various applications, including as a flavoring agent and in perfumery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-octenoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-2-octenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-methyl-2-octenoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Another method involves the reaction of 2-methyl-2-octenal with ethanol in the presence of a base catalyst
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the following steps:
Raw Material Preparation: Purification of 2-methyl-2-octenoic acid and ethanol.
Reaction: Esterification in a continuous flow reactor with an acid catalyst.
Separation: Separation of the ester from the reaction mixture using distillation.
Purification: Further purification of the ester to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-octenoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methyl-2-octenoic acid.
Reduction: 2-methyl-2-octanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-octenoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-octenoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Ethyl 2-methyl-2-octenoate can be compared with other similar esters such as ethyl 2-octenoate and ethyl 2-methylbutanoate. These compounds share similar structural features but differ in their specific functional groups and chain lengths, leading to variations in their physical and chemical properties.
Similar Compounds
Ethyl 2-octenoate: Similar structure but lacks the methyl group at the second position.
Ethyl 2-methylbutanoate: Shorter carbon chain and different functional group positioning.
This compound stands out due to its unique combination of a long carbon chain and a methyl group, which contributes to its distinct aroma and chemical reactivity.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 2-methyloct-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
SWPHJOSYKWMQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
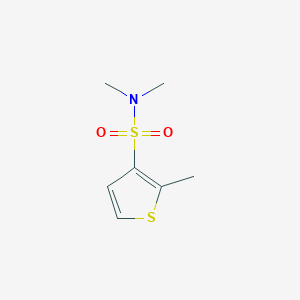

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
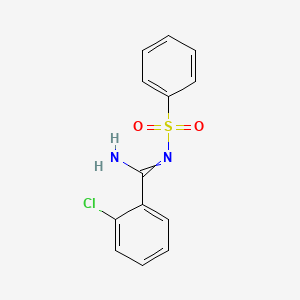
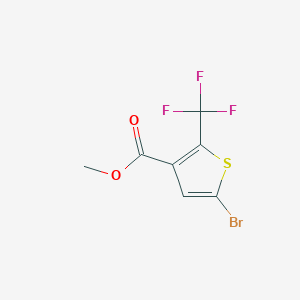
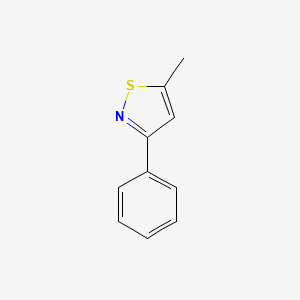
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
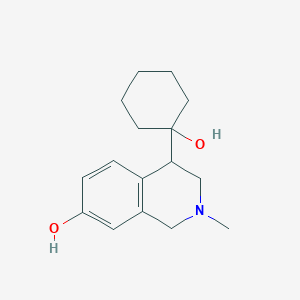
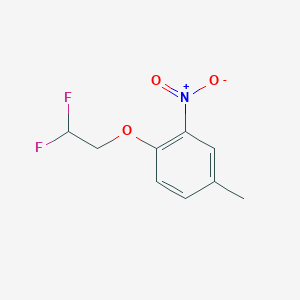
![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)
